Cas no 2361610-02-6 (rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol)
![rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol structure](https://www.kuujia.com/scimg/cas/2361610-02-6x500.png)
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol Chemical and Physical Properties
Names and Identifiers
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- rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol
- 2361610-02-6
- EN300-7432764
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- Inchi: 1S/C9H17NO2/c11-7-5-9(3-1-2-4-9)10-6-8(7)12/h7-8,10-12H,1-6H2/t7-,8+/m0/s1
- InChI Key: YSULVJBVYBBLJI-JGVFFNPUSA-N
- SMILES: O[C@@H]1[C@@H](CNC2(C1)CCCC2)O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 52.5Ų
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7432764-1.0g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7432764-0.25g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
Enamine | EN300-7432764-0.5g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
Enamine | EN300-7432764-2.5g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
Enamine | EN300-7432764-0.1g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
Enamine | EN300-7432764-5.0g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-7432764-10.0g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-7432764-0.05g |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol |
2361610-02-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 |
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol
Comprehensive Overview of rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol (CAS No. 2361610-02-6): Structure, Applications, and Research Insights
The compound rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol (CAS No. 2361610-02-6) is a chiral spirocyclic diol with a unique molecular architecture. Its 6-azaspiro[4.5]decane core structure combines a nitrogen-containing heterocycle with a spiro junction, offering versatile synthetic utility in medicinal chemistry and material science. This article explores its structural features, potential applications, and relevance to current research trends, addressing frequently searched queries about spirocyclic compounds and chiral diols.
Structurally, rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol features two stereocenters at positions 8 and 9, contributing to its chiral properties. The azaspiro[4.5] scaffold is increasingly studied for its conformational rigidity, which enhances binding affinity in drug discovery. Researchers often investigate such spirocyclic building blocks for designing kinase inhibitors or GPCR modulators, aligning with the growing demand for 3D-rich fragments in pharmaceutical development.
Recent publications highlight the role of chiral diols like this compound in asymmetric catalysis and ligand design. Its 8,9-diol moiety can serve as a chelating group for metal complexes, addressing the rising interest in sustainable catalysis—a hot topic in green chemistry forums. Additionally, the azaspiro motif’s metabolic stability makes it a candidate for probing blood-brain barrier permeability, a frequent search term in neuropharmacology.
From a synthetic perspective, CAS No. 2361610-02-6 is often discussed alongside stereoselective synthesis techniques. Laboratories leverage its rac-(8R,9S) configuration to study diastereomer separation methods, responding to industry needs for high-purity chiral intermediates. Computational chemists also model its conformational dynamics to predict bioactive conformations—a niche yet growing area in AI-driven drug design.
Beyond pharmaceuticals, this compound’s spirocyclic framework has implications in material science. Its rigid structure could inspire supramolecular architectures or porous organic polymers, topics trending in nanotechnology searches. The diol groups further enable derivatization into cross-linkers for biodegradable polymers, aligning with circular economy initiatives.
Analytical characterization of rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol typically involves chiral HPLC and X-ray crystallography—methods frequently queried by synthetic chemists. Stability studies under various pH conditions are also relevant, given the compound’s potential as a prodrug scaffold in pH-sensitive delivery systems.
In summary, CAS No. 2361610-02-6 exemplifies how spirocyclic diols bridge multiple disciplines. Its dual functionality as a chiral synthon and structural motif caters to diverse research needs, from fragment-based drug discovery to advanced materials. As interest in 3D molecular complexity grows, this compound’s versatility ensures its continued relevance in innovation pipelines.
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